1-Tetracontanol

Description

Properties

CAS No. |

164350-12-3 |

|---|---|

Molecular Formula |

C40H82O |

Molecular Weight |

579.1 g/mol |

IUPAC Name |

tetracontan-1-ol |

InChI |

InChI=1S/C40H82O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41/h41H,2-40H2,1H3 |

InChI Key |

UZSAQAWEIQNGJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tetracontanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetracontanol is a long-chain saturated fatty alcohol with 40 carbon atoms. It belongs to the class of organic compounds known as fatty alcohols, which are characterized by a hydroxyl group attached to a long aliphatic chain. Found in some plant waxes, this compound is a subject of interest for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

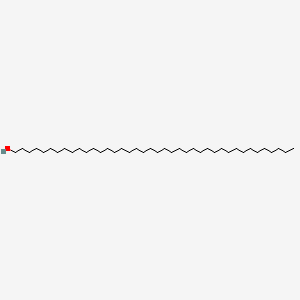

The chemical structure of this compound consists of a forty-carbon straight chain with a hydroxyl group at one terminus.

Molecular Formula: C₄₀H₈₂O[1]

Molecular Weight: 579.1 g/mol [2]

2D Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₀H₈₂O | [1] |

| Molecular Weight | 579.1 g/mol | [2] |

| CAS Number | 164350-12-3 | [1][2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the analysis of long-chain fatty alcohols can be adapted.

General Analytical Workflow for Long-Chain Fatty Alcohols

A common approach for the analysis of long-chain fatty alcohols like this compound from a biological matrix would involve extraction followed by chromatographic separation and detection.

Caption: General experimental workflow for the analysis of this compound.

Detailed Steps:

-

Sample Preparation: The source material (e.g., plant leaves) is dried and ground to a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically using a nonpolar solvent like hexane or a chloroform/methanol mixture, to isolate the lipid fraction containing the fatty alcohols.

-

Concentration: The solvent is removed from the extract, often under reduced pressure using a rotary evaporator, to yield a concentrated lipid extract.

-

Chromatographic Separation: The extract is then analyzed by Gas Chromatography (GC). A high-temperature capillary column suitable for the analysis of high molecular weight compounds would be required. The oven temperature would be programmed to ramp up to a high final temperature to ensure the elution of the long-chain alcohol.

-

Mass Spectrometric Detection: The GC is coupled to a Mass Spectrometer (MS) for detection and identification. The mass spectrum of the eluting peak corresponding to this compound would show a characteristic fragmentation pattern, including a molecular ion peak (or a fragment corresponding to the loss of a water molecule) that can be used for its identification.

Biological Activity and Signaling Pathways

Preliminary reports suggest that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties.[1] However, the specific mechanisms of action and the signaling pathways involved have not been elucidated in the available literature.

Given its long-chain aliphatic structure, it is plausible that this compound could interact with cell membranes, potentially modulating the function of membrane-bound proteins or influencing lipid raft formation. Its antioxidant activity may stem from the ability to scavenge free radicals, although the hydroxyl group is the primary functional group with such potential.

Further research is required to understand the specific molecular targets and signaling cascades affected by this compound. A hypothetical signaling pathway for its potential anti-inflammatory action is presented below, based on common mechanisms of other anti-inflammatory compounds.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

This diagram illustrates a potential mechanism where an inflammatory stimulus activates a cell surface receptor, leading to a signaling cascade that activates the transcription factor NF-κB. NF-κB then translocates to the nucleus to promote the expression of inflammatory genes. This compound could potentially inhibit this pathway at one or more points in the signaling cascade.

Conclusion

This compound is a long-chain fatty alcohol with potential for biological applications. While its basic chemical identity is established, a significant gap exists in the publicly available data regarding its detailed physicochemical properties and specific experimental protocols. The reported anti-inflammatory, antioxidant, and antimicrobial activities warrant further investigation to elucidate the underlying mechanisms of action and to explore its potential in drug development and other scientific applications. Future research should focus on obtaining robust quantitative data for its physical properties and on conducting detailed biological studies to understand its interaction with cellular systems.

References

An In-depth Technical Guide to 1-Tetracontanol: Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tetracontanol, a 40-carbon saturated primary fatty alcohol, is a minor yet significant component of various natural waxes. As part of the policosanol complex, it has garnered interest for its potential applications in pharmaceuticals and nutraceuticals. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing its presence in sugarcane wax, rice bran wax, wheat straw wax, and beeswax. It further outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on solvent extraction, saponification, supercritical fluid extraction, and gas chromatography-mass spectrometry (GC-MS) analysis. Additionally, this guide explores the biological relevance of policosanols, illustrating their interaction with the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism.

Natural Sources of this compound

This compound is primarily found as a constituent of policosanol, a mixture of very-long-chain fatty alcohols (VLCFAs), present in the epicuticular waxes of various plants and in beeswax. While it is not the most abundant alcohol in these sources, its presence is noteworthy.

Sugarcane Wax (Saccharum officinarum)

Sugarcane wax is a well-established commercial source of policosanol. The wax, a byproduct of sugar refining, contains a mixture of long-chain alcohols. While octacosanol (C28) is the major component, analyses have shown the presence of other alcohols, including tetratriacontanol (C34).[1][2] Although specific quantitative data for this compound (C40) is not extensively reported, it is considered a minor component of the overall policosanol fraction. The composition of sugarcane wax alcohols can vary depending on the cultivar and processing methods.[1][2][3]

Rice Bran Wax (Oryza sativa)

Rice bran wax, obtained from the refining of rice bran oil, is another significant source of policosanols. The fatty alcohol fraction of rice bran wax ranges from C22 to C38, with triacontanol (C30) being a major constituent.[4] While some analyses of "mixtalol" from rice bran wax list alcohols up to tetratriacontanol (C34), specific quantification of this compound is not consistently available.[5]

Wheat Straw Wax (Triticum aestivum)

The epicuticular wax of wheat straw is a potential source of valuable lipophilic compounds, including policosanols. Studies have identified a range of fatty alcohols in wheat straw wax, with octacosanol (C28) being a predominant component.[6][7] While the presence of longer-chain alcohols is acknowledged, detailed quantitative data for this compound remains limited in publicly available literature.

Beeswax (Apis mellifera)

Beeswax, produced by honeybees, is a complex mixture of esters, fatty acids, and hydrocarbons, with a smaller fraction of free fatty alcohols. The composition of these free alcohols typically ranges from C28 to C35.[8] While linear wax monoesters in beeswax can have chain lengths up to C48, the free fatty alcohol fraction is generally reported to have a lower upper limit.[8][9]

Table 1: Composition of Policosanols in Various Natural Waxes

| Natural Source | 1-Tetracosanol (C24) (%) | 1-Hexacosanol (C26) (%) | 1-Octacosanol (C28) (%) | 1-Triacontanol (C30) (%) | 1-Dotriacontanol (C32) (%) | 1-Tetratriacontanol (C34) (%) | This compound (C40) (%) |

| Sugarcane Wax | 0.0 - 0.3[1][2] | 3.0 - 8.0[1][2] | 60.0 - 70.0[1][2] | 10.0 - 15.0[1][2] | 5.0 - 10.0[1][2] | 0.1 - 5.0[1][2] | Data not available |

| Rice Bran Wax | Present[5] | Present[5] | Present[5] | Present (Major)[4] | Present[5] | 4 - 5[5] | Data not available |

| Wheat Straw Wax | Present[7] | Present[7] | Present (Major)[6][7] | Present[7] | Data not available | Data not available | Data not available |

| Beeswax | Present[10] | Present[10] | Present[10] | Present[10] | Present[10] | Present[10] | Data not available |

Note: The presented values are ranges compiled from various sources and can vary based on the specific variety, origin, and extraction method used. "Data not available" indicates that specific quantitative values for this compound were not found in the surveyed literature.

Extraction and Purification of this compound

The extraction of this compound from its natural sources involves a multi-step process aimed at isolating the policosanol fraction from the crude wax and then separating the individual alcohols.

Experimental Workflow

The general workflow for the extraction and analysis of this compound is depicted below.

Detailed Experimental Protocols

This protocol describes a standard laboratory procedure for the extraction of the policosanol fraction from plant waxes.

Materials:

-

Ground plant wax (e.g., sugarcane wax, rice bran wax)

-

Hexane

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

Wax Extraction:

-

Reflux 100 g of ground plant material with 500 mL of hexane for 4 hours.

-

Filter the mixture while hot and collect the filtrate.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude wax.

-

-

Saponification:

-

Dissolve 10 g of the crude wax in 100 mL of toluene in a round-bottom flask.

-

Add 100 mL of 2 M ethanolic KOH solution.

-

Reflux the mixture for 4 hours with constant stirring.

-

-

Extraction of Unsaponifiables:

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 100 mL of deionized water and shake vigorously.

-

Allow the layers to separate and collect the upper organic layer (containing the unsaponifiables, including policosanols).

-

Wash the organic layer three times with 50 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the policosanol-rich fraction.

-

SFE offers a green alternative to solvent extraction, utilizing supercritical CO₂.

Equipment:

-

Supercritical fluid extractor

Procedure:

-

Sample Preparation: Grind the raw material (e.g., sugarcane press mud) to a fine powder.

-

Extraction:

-

Load the ground material into the extraction vessel.

-

Set the extraction parameters. Typical conditions for policosanol extraction from sugarcane wax are a pressure of 300-350 bar and a temperature of 50-100°C.[8]

-

Pump supercritical CO₂ through the vessel at a constant flow rate.

-

Collect the extract in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state and the extracted material to precipitate.

-

This protocol outlines the quantification of this compound in the extracted policosanol fraction.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5MS)

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Pyridine

-

Internal standard (e.g., n-tetracosane)

-

Helium (carrier gas)

Procedure:

-

Derivatization:

-

Dissolve a known amount of the policosanol extract in a vial with a suitable solvent like chloroform.

-

Add a known amount of the internal standard.

-

Add 100 µL of pyridine and 100 µL of BSTFA.

-

Seal the vial and heat at 70°C for 60 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 290°C at a rate of 4°C/minute.

-

Hold at 290°C for 20 minutes.

-

-

MS Parameters:

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Scan range: m/z 50-800.

-

-

-

Quantification:

-

Identify the this compound-TMS ether peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with a this compound standard.

-

Biological Activity and Signaling Pathway

While this compound itself has not been extensively studied for its direct biological activities, as a component of policosanol, it contributes to the overall effects of this mixture. Policosanol is most notably recognized for its cholesterol-lowering properties, which are mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][11]

AMPK is a crucial cellular energy sensor that, once activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP, such as cholesterol biosynthesis.

The proposed mechanism involves the following steps:

-

Policosanols, including this compound, are metabolized in the peroxisome to their corresponding fatty acids.

-

These very-long-chain fatty acids increase the cellular AMP/ATP ratio.

-

The elevated AMP/ATP ratio leads to the phosphorylation and activation of AMPK.[1]

-

Activated AMPK then phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[11]

-

This inhibition of HMG-CoA reductase leads to a reduction in endogenous cholesterol synthesis.

Conclusion

This compound is a constituent of the policosanol complex found in several natural waxes, including those from sugarcane, rice bran, and wheat straw, as well as beeswax. Although present in smaller quantities compared to other long-chain fatty alcohols, its isolation and study are relevant for understanding the full spectrum of policosanol's bioactivity. The extraction and purification of this compound require a combination of techniques, including solvent or supercritical fluid extraction, saponification, and chromatographic methods for analysis. The biological effects of the policosanol mixture, of which this compound is a part, are linked to the modulation of key cellular signaling pathways such as the AMPK pathway, highlighting its potential for applications in managing metabolic health. Further research is warranted to elucidate the specific contribution of this compound to the overall therapeutic effects of policosanol and to obtain more precise quantitative data across a wider range of natural sources.

References

- 1. Sugar cane wax alcohols (SCWA) | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 2. tga.gov.au [tga.gov.au]

- 3. Sugarcane Wax - A Par Excellent by-Product of Sugar Industry - A Review [arccjournals.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. Structural analysis of wheat wax (Triticum aestivum, c.v. 'Naturastar' L.): from the molecular level to three dimensional crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijfe.org [ijfe.org]

- 7. fao.org [fao.org]

- 8. The Influence of the Chemical Composition of Beeswax Foundation Sheets on Their Acceptability by the Bee’s Colony - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Value-added products from beekeeping. Chapter 4. [fao.org]

- 10. mdpi.com [mdpi.com]

- 11. Policosanol: clinical pharmacology and therapeutic significance of a new lipid-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 1-Tetracontanol in Plants: A Technical Guide

Abstract

1-Tetracontanol, a long-chain primary alcohol also known as triacontanol (TRIA), is a naturally occurring plant growth regulator found in the epicuticular waxes of various plants.[1][2] Its application, typically in nanomolar to micromolar concentrations, has been demonstrated to elicit a wide range of beneficial physiological responses in plants. These include enhanced photosynthesis, increased nutrient uptake, improved growth and yield, and augmented tolerance to various abiotic stresses.[3][4][5] This technical guide provides an in-depth overview of the biological role of this compound in plants, detailing its mechanism of action, effects on key physiological processes, and standardized protocols for its experimental application and evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of plant science and agriculture.

Introduction

This compound is a 30-carbon saturated fatty alcohol that has garnered significant attention for its potent plant growth-promoting activities.[1] It is a natural component of plant waxes and beeswax.[2] Exogenous application of this compound has been shown to improve the growth, yield, and quality of a variety of agricultural and horticultural crops.[1][5] Its mode of action is complex, involving the induction of a secondary messenger that triggers a cascade of downstream physiological and biochemical changes. This guide will explore the known mechanisms and quantifiable effects of this fascinating biomolecule.

Mechanism of Action: A Cascade of Signaling Events

The primary mechanism of action for this compound is believed to be initiated at the cell membrane, leading to the rapid generation of a second messenger, L(+)-adenosine.[1] This signaling molecule then initiates a cascade that influences various cellular processes.

The L(+)-adenosine Signaling Pathway

Exogenous application of this compound to plant shoots leads to the rapid appearance of L(+)-adenosine in the roots, often within minutes.[1] This suggests a systemic signaling mechanism. L(+)-adenosine, in turn, is thought to influence intracellular calcium levels.

The Role of Calcium and Calmodulin

The increase in L(+)-adenosine is hypothesized to trigger a rise in cytosolic calcium (Ca2+) concentration.[5] This influx of calcium ions acts as a crucial secondary messenger. The elevated Ca2+ levels are sensed by calcium-binding proteins, most notably calmodulin (CaM). The Ca2+-CaM complex then activates or regulates a variety of downstream targets, including protein kinases.

Gene Expression and Metabolic Regulation

The activation of calmodulin-dependent protein kinases and other signaling components ultimately leads to changes in gene expression.[4] Studies have shown that this compound can upregulate genes associated with photosynthesis and down-regulate genes related to stress and wounding.[4] This modulation of gene expression results in the observed physiological effects, such as increased enzyme activity and enhanced metabolic processes.[1][3]

Figure 1: Proposed Signaling Pathway of this compound in Plants.

Quantitative Effects on Plant Physiology

The application of this compound has been shown to produce significant, measurable improvements in various aspects of plant physiology. The following tables summarize the quantitative data from several key studies.

Effects on Plant Growth and Yield

| Plant Species | This compound Concentration | Application Method | Observed Effect | Reference |

| Tomato (Solanum lycopersicum) | 1 ppm (1 mg/L) | Foliar Spray | Increased fresh and dry weight of shoot and root. | [4] |

| Opium Poppy (Papaver somniferum) | 1 µM | Foliar Spray (4 times) | Improved height, branch number, and dry weight. | [4] |

| Moso Bamboo (Phyllostachys pubescens) | 13.3 ppm (fresh skin), 41.7 ppm (boiled skin) | Natural concentration | Promoted hypocotyl length of Welsh onion. | [4] |

| Green Gram (Vigna radiata) | 0.5 mg/dm³ | Foliar Spray | Significantly promoted plant height and fresh mass. | [6] |

| Sunflower & Cucumber | 1 mg/L | Seedling treatment | Increased morphometric indices. | [7] |

Effects on Photosynthesis and Related Parameters

| Plant Species | This compound Concentration | Application Method | Observed Effect | Reference |

| Catharanthus roseus | 1 µM | Not specified | Enhanced gas exchange attributes, total chlorophyll, and carotenoids. | [4] |

| Tomato (Solanum lycopersicum) | 10⁻⁶ M | Foliar Spray (4 times) | Significantly enhanced chlorophyll and carotenoid content. | [4] |

| Green Gram (Vigna radiata) | 0.5 mg/dm³ | Foliar Spray | Increased contents of chlorophylls. | [6] |

| Brassica rapa | 20 ppm | Seed Priming + Foliar Spray | Increased Chl a (59%) and Chl b (27%) under Cadmium stress. | [8] |

Effects on Enzyme Activity and Nutrient Uptake

| Plant Species | This compound Concentration | Application Method | Observed Effect | Reference |

| Basil (Ocimum basilicum) | 1 µM | Foliar Spray (2 times) | Enhanced Nitrate Reductase (NR) activity by 44.6%. | [4] |

| Coriander (Coriandrum sativum) | 1 µM | Foliar Spray (3 times) | Significant increase in NR activity. | [4] |

| Green Gram (Vigna radiata) | 0.5 and 1.0 mg/dm³ | Foliar Spray | Increased nitrate reductase activity. | [6] |

| Brassica rapa | 20 ppm | Seed Priming + Foliar Spray | Increased mineral contents of Mg (60%) and K (39%) under Cadmium stress. | [8] |

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments involving this compound.

Figure 2: General Experimental Workflow for Evaluating this compound Effects.

Preparation of this compound Solution

This compound is insoluble in water, requiring an organic solvent for initial dissolution.

-

Stock Solution (e.g., 1 mg/mL):

-

Weigh 10 mg of this compound powder.

-

Dissolve in 10 mL of a suitable organic solvent such as chloroform, acetone, or hot isopropanol.[9] This creates a 1 mg/mL stock solution.

-

-

Working Solution (e.g., 1 ppm or 1 mg/L):

-

Take 1 mL of the stock solution.

-

Add it to 999 mL of distilled water containing a surfactant (e.g., 0.1% Tween 20) to aid in dispersion.

-

Stir vigorously to ensure a uniform suspension.[9] Prepare fresh working solutions before each application.

-

Foliar Spray Application

-

Grow plants to the desired developmental stage under controlled environmental conditions.

-

Apply the this compound working solution as a fine mist to the foliage until runoff.

-

Ensure complete coverage of both adaxial and abaxial leaf surfaces.

-

Apply a control solution (distilled water with the same concentration of solvent and surfactant) to a separate group of plants.

-

Repeat applications as required by the experimental design (e.g., once, twice, or at regular intervals).

Measurement of Photosynthetic Rate

The net photosynthetic rate can be measured using a portable photosynthesis system (e.g., LI-6400XT).

-

Allow the instrument to warm up and stabilize according to the manufacturer's instructions.

-

Set the environmental parameters within the leaf cuvette to match the ambient conditions of the plant growth environment (e.g., light intensity, CO₂ concentration, temperature, and humidity).

-

Select a fully expanded, healthy leaf for measurement.

-

Gently enclose the leaf within the cuvette, ensuring a good seal.

-

Allow the readings to stabilize, which may take several minutes.

-

Log the data for net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E).

-

Repeat measurements on multiple plants per treatment group for statistical validity.

Determination of Chlorophyll Content

Chlorophyll content can be determined spectrophotometrically.

-

Collect a known fresh weight of leaf tissue (e.g., 0.1 g).

-

Homogenize the tissue in 10 mL of 80% acetone.

-

Centrifuge the homogenate at 5000 rpm for 10 minutes.

-

Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using Arnon's equations:

-

Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

-

Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

-

Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)

-

Where: A = absorbance at the respective wavelength, V = final volume of the extract (mL), and W = fresh weight of the leaf tissue (g).

-

Nitrate Reductase Activity Assay

Nitrate reductase (NR) activity is a key indicator of nitrogen assimilation.

-

Collect fresh leaf tissue (e.g., 0.2 g) and cut it into small pieces.

-

Incubate the leaf pieces in a solution containing phosphate buffer, potassium nitrate, and isopropanol in the dark at 30°C for a specified time (e.g., 1-2 hours).

-

After incubation, add sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to the incubation medium.

-

Measure the absorbance of the resulting pink-colored solution at 540 nm.

-

Calculate the amount of nitrite produced using a standard curve prepared with known concentrations of sodium nitrite.

-

Express NR activity as µmol of nitrite produced per gram of fresh weight per hour.

Quantification of Soluble Protein

The Bradford method is a common technique for quantifying soluble protein content.

-

Homogenize a known weight of fresh plant tissue in a suitable extraction buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate to pellet the cell debris.

-

Take an aliquot of the supernatant and add Coomassie Brilliant Blue G-250 dye reagent.

-

After a short incubation period, measure the absorbance at 595 nm.

-

Determine the protein concentration by comparing the absorbance to a standard curve generated using known concentrations of bovine serum albumin (BSA).

-

Express the soluble protein content as mg per gram of fresh weight.

Conclusion

This compound is a potent, naturally occurring plant growth regulator with significant potential for enhancing crop productivity and resilience. Its mechanism of action, though not fully elucidated, involves a complex signaling cascade initiated by the second messenger L(+)-adenosine, leading to widespread changes in gene expression and metabolism. The quantitative data presented in this guide highlight its efficacy in improving key physiological parameters. The detailed experimental protocols provide a framework for researchers to further investigate and harness the benefits of this remarkable biomolecule in agricultural and plant science applications. Further research is warranted to fully understand the intricate signaling network and to optimize its application for various crop species under diverse environmental conditions.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Recent Advances in Calcium/Calmodulin-Mediated Signaling with an Emphasis on Plant-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0050670A4 - 1-triacontanol plant growth simulator formulations. - Google Patents [patents.google.com]

1-Tetracontanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Tetracontanol, a long-chain saturated fatty alcohol with growing interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, and known biological activities, offering valuable information for researchers and professionals in drug development and related areas.

Core Chemical Information

This compound is a straight-chain fatty alcohol with a 40-carbon backbone. Its fundamental identifiers are crucial for accurate research and sourcing.

| Identifier | Value |

| CAS Number | 164350-12-3 |

| Molecular Formula | C₄₀H₈₂O |

| Molecular Weight | 595.1 g/mol |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in experimental settings and formulation development. Due to its long aliphatic chain, it is a waxy solid at room temperature with very low solubility in water but soluble in organic solvents.

| Property | Value |

| Appearance | Waxy Solid |

| Solubility | Insoluble in water; Soluble in organic solvents |

Biological Activities and Potential Applications

Preliminary research suggests that this compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries. It is naturally found in plant waxes and has been investigated for its potential health benefits.

Key reported biological activities include:

-

Anti-inflammatory Properties: this compound may modulate inflammatory pathways, making it a candidate for research into inflammatory conditions.

-

Antioxidant Effects: Its chemical structure may contribute to antioxidant activity, helping to mitigate oxidative stress.

-

Antimicrobial Activity: Some studies indicate that long-chain fatty alcohols like this compound may possess antimicrobial properties.

These activities suggest potential applications in the development of new therapeutic agents and functional ingredients.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are critical for reproducible research.

Synthesis of this compound

A common method for the synthesis of long-chain fatty alcohols like this compound involves the reduction of the corresponding fatty acid, tetracontanoic acid.

Example Protocol: Reduction of Tetracontanoic Acid

-

Dissolution: Dissolve tetracontanoic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran [THF]) under an inert atmosphere (e.g., argon or nitrogen).

-

Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the solution while maintaining a controlled temperature (typically 0 °C to room temperature).

-

Reaction: Allow the reaction to proceed for several hours until the reduction is complete. The progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to decompose the excess reducing agent and aluminum salts.

-

Extraction: Extract the this compound from the reaction mixture using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic extract with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Logical Relationship of Synthesis and Purification

The following diagram illustrates the logical workflow from the starting material to the purified this compound.

Caption: Logical workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to the Solubility of 1-Tetracontanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-tetracontanol. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing the solubility of very long-chain alcohols and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound (C40H82O) is a very long-chain saturated fatty alcohol. Its structure consists of a forty-carbon aliphatic chain with a terminal hydroxyl group. This long hydrocarbon tail dictates its physicochemical properties, making it a highly nonpolar, waxy solid. Understanding its solubility is crucial for applications in various fields, including pharmaceuticals, cosmetics, and material science, where it may be used as a coating, lubricant, or a component in complex formulations.

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like." This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

-

This compound's Molecular Structure and Polarity: The dominant feature of the this compound molecule is its long, nonpolar hydrocarbon chain. The single hydroxyl (-OH) group at one end imparts a small degree of polarity, allowing for hydrogen bonding. However, the overwhelming length of the alkyl chain makes the molecule predominantly nonpolar.

-

Solubility in Water: Due to its nonpolar nature, this compound is expected to be practically insoluble in water, a highly polar solvent. The energy required to overcome the strong hydrogen bonding between water molecules to accommodate the large hydrophobic chain of this compound is energetically unfavorable.

-

Solubility in Organic Solvents:

-

Nonpolar Solvents: this compound is expected to show higher solubility in nonpolar organic solvents such as chloroform, benzene, and toluene. The van der Waals forces between the long alkyl chain and the nonpolar solvent molecules are the primary interactions facilitating dissolution.

-

Polar Aprotic Solvents: In polar aprotic solvents like acetone or ethyl acetate, solubility is likely to be limited.

-

Polar Protic Solvents: In polar protic solvents such as ethanol and methanol, the solubility is expected to be low. While the hydroxyl group can interact with the solvent's hydroxyl group, the large nonpolar chain will limit miscibility. For comparison, the related C40 alkane, n-tetracontane, is reported to be soluble in chloroform and slightly soluble in methanol, while being insoluble in water.[1]

-

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound (at 25°C) |

| Water | H₂O | Very Polar | Insoluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

| Benzene | C₆H₆ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Pyridine | C₅H₅N | Polar | Slightly Soluble |

| Acetone | C₃H₆O | Polar | Very Slightly Soluble |

| Ethanol | C₂H₅OH | Polar | Very Slightly Soluble |

| Methanol | CH₃OH | Polar | Very Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a sparingly soluble solid like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength if derivatized) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C). c. Agitate the mixture for a sufficient period to reach equilibrium. For very long-chain alcohols, this may take 24 to 72 hours. A preliminary study can be conducted to determine the time to reach equilibrium.

-

Phase Separation: a. After the equilibration period, allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle. b. To ensure complete removal of undissolved solid, centrifuge the sample at a high speed. c. Carefully collect an aliquot of the supernatant using a pipette, ensuring not to disturb the sediment.

-

Sample Preparation for Analysis: a. Filter the collected supernatant through a syringe filter that is compatible with the solvent and does not adsorb the analyte. b. Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same solvent. b. Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-ELSD or GC-FID). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is scarce, a sound understanding of its molecular structure allows for theoretical predictions of its solubility behavior. It is expected to be insoluble in water and soluble in nonpolar organic solvents. For researchers and professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The successful application of this compound in various formulations and systems will depend on a thorough experimental characterization of its solubility in relevant media.

References

The Unveiling of a Long-Chain Giant: A Technical History of 1-Tetracontanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Tetracontanol (C40H82O), a long-chain saturated fatty alcohol, represents a class of lipophilic molecules found in the protective waxes of various plants and insects. Its discovery was not a singular event but rather the result of a gradual unveiling of the complex chemistry of natural waxes by pioneering scientists in the early to mid-20th century. This technical guide delves into the historical context of its discovery, the evolution of experimental techniques for its isolation and characterization, and the quantitative data that has defined our understanding of this macromolecule.

A Historical Perspective: The Era of Natural Wax Chemistry

The story of this compound's discovery is intrinsically linked to the broader scientific endeavor to understand the chemical composition of natural waxes. In the early 20th century, chemists began to systematically investigate these complex mixtures, which serve as protective barriers in plants and insects.

One of the key figures in this field was the British biochemist Albert Charles Chibnall . His meticulous work in the 1930s on the constituents of various plant waxes laid the foundation for the identification of numerous long-chain alcohols, acids, and esters. While a specific publication heralding the "discovery" of this compound is not prominent in the scientific literature, it was during this period of intense analytical work that compounds of this chain length were first isolated and characterized.

Early investigations focused on readily available waxes with significant commercial importance, such as carnauba wax, derived from the leaves of the Brazilian palm Copernicia prunifera. These studies revealed that carnauba wax is a complex blend, with fatty alcohols being a significant component.

Quantitative Composition of Natural Waxes

The proportion of this compound and other long-chain alcohols varies significantly depending on the natural source. The following table summarizes the typical composition of Carnauba wax, a known source of very-long-chain fatty alcohols.

| Constituent | Percentage (by weight) | Carbon Chain Length Range |

| Aliphatic Esters | 40% | C20 - C30 (Acids and Alcohols) |

| Diesters of 4-hydroxycinnamic acid | 21% | - |

| ω-hydroxycarboxylic acids | 13% | C26 - C30 |

| Fatty Alcohols (including this compound) | 12% | C26 - C34 |

| Free Acids | 3-6% | - |

| Hydrocarbons | 1-3% | - |

| Resins | 4-6% | - |

Data compiled from various sources on carnauba wax composition.

Experimental Protocols: From Classical Extraction to Modern Analysis

The methodologies for studying this compound have evolved significantly, from classical wet chemistry techniques to sophisticated chromatographic and spectroscopic methods.

Historical Method: Saponification and Solvent Extraction

The pioneering work of Chibnall and his contemporaries relied on a multi-step process of saponification followed by solvent extraction to isolate the "unsaponifiable" fraction containing long-chain alcohols.

Protocol:

-

Saponification: The raw wax is refluxed with a strong alcoholic solution of potassium hydroxide (KOH). This process, known as saponification, hydrolyzes the ester linkages, converting the fatty acid esters into soluble potassium salts (soaps) and liberating the free fatty alcohols.

-

Extraction: The saponified mixture is then diluted with water and repeatedly extracted with an immiscible organic solvent, such as diethyl ether or hexane. The long-chain alcohols, being insoluble in the aqueous soap solution, partition into the organic layer.

-

Washing and Drying: The organic extract is washed with water to remove any remaining soap and alkali. The solvent is then dried over an anhydrous salt (e.g., sodium sulfate) and evaporated to yield the crude "unsaponifiable matter."

-

Fractional Crystallization: The crude alcohol fraction is further purified by repeated fractional crystallization from different solvents (e.g., ethanol, acetone). This process exploits the slight differences in solubility of the various long-chain alcohols to achieve separation.

Modern Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Today, the analysis of this compound and other wax components is predominantly carried out using GC-MS, which offers high resolution and definitive identification.

Protocol:

-

Extraction: A small sample of the natural wax is dissolved in an appropriate organic solvent (e.g., chloroform, hexane).

-

Derivatization (Optional but Recommended): To improve their volatility and chromatographic behavior, the long-chain alcohols are often derivatized to their trimethylsilyl (TMS) ethers. This is achieved by reacting the extract with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph. The GC column, typically a long capillary column with a non-polar stationary phase, separates the components of the mixture based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds with increasing chain lengths.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification by comparison with spectral libraries.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental processes and conceptual relationships in the study of this compound, the following diagrams are provided in the DOT language for Graphviz.

The In-Depth Mechanism of Action of 1-Triacontanol: A Technical Guide for Researchers

Abstract

1-Triacontanol, a 30-carbon primary alcohol, is a potent plant growth regulator that has been observed to elicit significant physiological and biochemical responses in a wide range of plant species. Its mechanism of action, while not entirely elucidated, is known to involve a complex signaling cascade that enhances photosynthesis, modulates gene expression, and increases enzymatic activity, ultimately leading to improved plant growth and yield. This technical guide provides a comprehensive overview of the current understanding of the molecular and cellular mechanisms underlying the action of 1-Triacontanol, with a focus on its signaling pathway, quantitative effects, and the experimental protocols used to study them. This document is intended for researchers, scientists, and drug development professionals in the field of plant biology and agriculture.

Introduction

1-Triacontanol (TRIA) is a naturally occurring saturated fatty alcohol found in the epicuticular waxes of various plants.[1] Its growth-promoting effects were first reported in the 1970s, and since then, it has been widely studied for its ability to enhance plant growth, development, and productivity at very low concentrations.[1] TRIA is known to influence a multitude of physiological processes, including photosynthesis, nitrogen metabolism, and protein synthesis.[2] This guide delves into the core mechanisms of TRIA action, from signal perception to the downstream molecular responses.

The 1-Triacontanol Signaling Pathway

The signaling pathway of 1-Triacontanol is initiated upon its perception by the plant cell, leading to the generation of a second messenger and a subsequent cascade of intracellular events. While the primary receptor for TRIA has not yet been definitively identified, the downstream signaling components are better understood.

The Second Messenger: L(+)-Adenosine

A pivotal discovery in understanding TRIA's mechanism of action was the identification of L(+)-adenosine as a second messenger.[3] Application of TRIA to plants leads to a rapid, transient increase in the intracellular concentration of L(+)-adenosine.[4] This molecule is believed to be the key mediator of the subsequent physiological responses attributed to TRIA. The exact mechanism by which TRIA stimulates the production of L(+)-adenosine is still under investigation, but it is thought to involve the modulation of enzymatic activity related to adenosine metabolism.

A proposed signaling cascade is initiated by an unknown receptor, leading to the activation of downstream signaling components that trigger the synthesis or release of L(+)-adenosine. This second messenger then likely interacts with various intracellular targets to orchestrate the observed physiological changes.

Downstream Effects: Gene Expression and Enzyme Activity

The increase in L(+)-adenosine concentration triggers a cascade of downstream events, most notably the modulation of gene expression and the activity of various enzymes.

Studies have shown that TRIA treatment leads to the upregulation of genes associated with photosynthesis, such as the small subunit of RuBisCO (rbcS).[3] Conversely, genes related to stress responses are often downregulated.[5] This differential gene expression is thought to be a key contributor to the enhanced photosynthetic capacity and overall growth promotion observed in TRIA-treated plants.

An experimental workflow to identify such differentially expressed genes often involves techniques like Suppression Subtractive Hybridization (SSH).

1-Triacontanol has been shown to enhance the activity of several key enzymes involved in plant metabolism. A notable example is the increase in the activity of polyphenol oxidase (PPO). Additionally, enzymes involved in nitrogen metabolism, such as nitrate reductase, also exhibit increased activity following TRIA application.[2] This enhancement of enzymatic activity contributes to the overall improvement in plant physiological processes.

Quantitative Data on the Effects of 1-Triacontanol

The application of 1-Triacontanol has been shown to have quantifiable effects on various plant growth parameters. The following tables summarize some of the key quantitative data reported in the literature.

| Plant Species | TRIA Concentration | Parameter Measured | Observed Effect | Reference |

| Rice (Oryza sativa) | 0.33 ml/L (95% TRIA) | Grain Yield | 51.26% increase over control | [6] |

| Strawberry (Fragaria x ananassa) | 1 ppm | Total Yield per Plant | 12.7% increase over control | [7] |

| Date Palm (Phoenix dactylifera) | 10 µg/L | Callus Fresh Weight (under stress) | 215.0 mg (compared to control) | [8] |

| Welsh Onion (Allium fistulosum) | 10 ppm | Hypocotyl Length | Significant increase over control | [9] |

Table 1: Quantitative Effects of 1-Triacontanol on Plant Growth and Yield.

| Plant Species | TRIA Concentration | Enzyme/Metabolite | Observed Effect | Reference |

| Date Palm (Phoenix dactylifera) | 10 µg/L | Superoxide Dismutase (SOD) Activity | 31.68 unit g⁻¹ min⁻¹ | [8] |

| Date Palm (Phoenix dactylifera) | 10 µg/L | Ascorbate Peroxidase (APX) Activity | 3.377 unit g⁻¹ min⁻¹ | [8] |

| Bougainvillea | 2.5 mg/L | Sucrose Phosphate Synthase (SPS) Activity | Markedly increased | [10] |

| Rice (Oryza sativa) | Not specified | Free Amino Acids | Increased within 5 minutes | [4] |

Table 2: Quantitative Effects of 1-Triacontanol on Biochemical Parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 1-Triacontanol's mechanism of action.

Quantification of Chlorophyll Content

Objective: To determine the total chlorophyll content in plant leaves following treatment with 1-Triacontanol.

Materials:

-

Plant leaf tissue

-

80% Acetone

-

Spectrophotometer

-

Mortar and pestle

-

Centrifuge and centrifuge tubes

-

Volumetric flasks

Procedure:

-

Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 10 mL of 80% acetone using a pre-chilled mortar and pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

-

Collect the supernatant and transfer it to a volumetric flask.

-

Repeat the extraction with the pellet until it is colorless.

-

Pool all the supernatants and make up the final volume to a known quantity (e.g., 25 mL) with 80% acetone.

-

Measure the absorbance of the extract at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the total chlorophyll content using the following formula (Arnon, 1949): Total Chlorophyll (mg/g fresh weight) = [20.2 (A645) + 8.02 (A663)] x (V / 1000 x W) Where:

-

A645 and A663 are the absorbances at 645 nm and 663 nm, respectively.

-

V is the final volume of the chlorophyll extract in mL.

-

W is the fresh weight of the leaf tissue in grams.[11]

-

Assay of Nitrate Reductase Activity

Objective: To measure the in vivo activity of nitrate reductase in plant tissues treated with 1-Triacontanol.

Materials:

-

Plant leaf tissue

-

Incubation buffer (0.1 M phosphate buffer, pH 7.5, containing 0.2 M KNO₃ and 1% (v/v) n-propanol)

-

1% (w/v) Sulfanilamide in 1.5 N HCl

-

0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD)

-

Sodium nitrite standard solution

-

Spectrophotometer

-

Water bath

Procedure:

-

Cut a known weight of fresh leaf tissue (e.g., 200 mg) into small pieces (approx. 1 mm²).

-

Transfer the leaf pieces into a test tube containing 5 mL of incubation buffer.

-

Incubate the tubes in a water bath at 30°C in the dark for a specific period (e.g., 30 minutes).

-

Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.

-

After cooling, take a 1 mL aliquot from the incubation medium.

-

Add 1 mL of sulfanilamide solution and mix well.

-

After 5 minutes, add 1 mL of NEDD solution and mix.

-

Allow the color to develop for 20 minutes.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrate reductase activity as µmol NO₂⁻ produced per gram of fresh weight per hour.[1][12]

Assay of Polyphenol Oxidase (PPO) Activity

Objective: To determine the activity of polyphenol oxidase in plant tissues treated with 1-Triacontanol.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8)

-

Substrate solution (e.g., 0.01 M catechol in extraction buffer)

-

Spectrophotometer

-

Centrifuge and centrifuge tubes

Procedure:

-

Homogenize a known weight of plant tissue (e.g., 1 g) in 5 mL of cold extraction buffer.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

-

To a cuvette, add 2.9 mL of the substrate solution and 0.1 mL of the enzyme extract.

-

Immediately measure the change in absorbance at 420 nm for a specific duration (e.g., 3 minutes) at regular intervals (e.g., every 30 seconds).

-

The PPO activity is expressed as the change in absorbance per minute per milligram of protein. Protein content in the enzyme extract can be determined using the Bradford method.

Conclusion and Future Directions

The mechanism of action of 1-Triacontanol as a plant growth regulator involves a sophisticated signaling pathway initiated by an as-yet-unidentified receptor and mediated by the second messenger L(+)-adenosine. This signaling cascade ultimately leads to the modulation of gene expression, particularly the upregulation of photosynthesis-related genes, and the enhancement of key enzymatic activities. The cumulative effect of these molecular changes is the promotion of plant growth, development, and yield.

Despite significant progress, several aspects of the TRIA signaling pathway remain to be elucidated. The primary research gap is the identification and characterization of the initial receptor for 1-Triacontanol. Pinpointing this receptor will be a critical step in fully understanding the upstream events of the signaling cascade. Furthermore, a more detailed investigation into the direct molecular targets of L(+)-adenosine and the specific transcription factors involved in the TRIA-induced regulation of gene expression is warranted. A complete understanding of this potent plant growth regulator's mechanism of action holds great promise for the development of novel strategies to enhance agricultural productivity and ensure food security.

References

- 1. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Triacontanol - Wikipedia [en.wikipedia.org]

- 3. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Adenosine Receptor and Its Downstream Targets, Mod(mdg4) and Hsp70, Work as a Signaling Pathway Modulating Cytotoxic Damage in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ife.sk [ife.sk]

- 9. researchgate.net [researchgate.net]

- 10. The influence of 1-triacontanol on the growth, flowering, and quality of potted Bougainvillea plants (Bougainvillea glabra var. "Elizabeth Angus") under natural conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optical Method for Estimating the Chlorophyll Contents in Plant Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Nitrate Reductase Activity in Tomato (Solanum lycopersicum L.) Leaves Under Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-Tetracontanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Tetracontanol (C40H82O) is a saturated very long-chain fatty alcohol. Based on data from analogous compounds, it is expected to be a waxy, crystalline solid at room temperature with a high melting point and extremely low solubility in water. The toxicological profile is anticipated to be very low, consistent with other VLCFAs which are generally considered non-irritating, non-sensitizing, and non-mutagenic, exhibiting minimal acute or chronic toxicity.[1][2][3] Handling precautions should focus on controlling dust generation and following good laboratory hygiene. This guide provides a comprehensive overview of the extrapolated safety data, recommended handling procedures, and emergency measures.

Physicochemical and Toxicological Properties

Quantitative data for this compound is sparse. The following tables summarize available data for this compound and provide an extrapolated toxicological profile based on the general category of very long-chain fatty alcohols.

Physical and Chemical Properties of this compound

| Property | Value | Reference / Note |

| Chemical Name | This compound | IUPAC Name |

| Synonyms | Tetracontyl alcohol | |

| CAS Number | 629-65-2 | |

| Molecular Formula | C40H82O | |

| Molecular Weight | 595.1 g/mol | |

| Appearance | Expected to be a white waxy solid | By analogy to other VLCFAs[1] |

| Melting Point | 103-105 °C | Typical reported value |

| Boiling Point | > 400 °C (Decomposes) | Estimated |

| Water Solubility | Practically insoluble | By analogy to other VLCFAs[1] |

| Vapor Pressure | Extremely low | By analogy to other VLCFAs |

Extrapolated Toxicological Profile

This profile is based on the general properties of long-chain alcohols (C18 and greater) and should be treated as indicative rather than definitive.

| Toxicological Endpoint | Expected Hazard Level | Basis for Extrapolation |

| Acute Oral Toxicity | Very Low (LD50 > 5000 mg/kg, rat) | Long-chain alcohols are poorly absorbed from the GI tract and show very low acute toxicity.[1][4] |

| Acute Dermal Toxicity | Very Low | Poor dermal absorption is expected due to high lipophilicity and solid nature. |

| Skin Corrosion/Irritation | Non-irritating | Alcohols with chain lengths of C18 and above are considered non-irritants.[2][3] |

| Serious Eye Damage/Irritation | Non-irritating | Long-chain alcohols are generally not considered eye irritants, though dust may cause mechanical irritation.[1] |

| Respiratory/Skin Sensitization | Not a sensitizer | No evidence of sensitization for the long-chain alcohol category.[2][3] |

| Germ Cell Mutagenicity | Not expected to be mutagenic | Long-chain alcohols consistently test negative in mutagenicity assays.[3][5] |

| Carcinogenicity | Not expected to be carcinogenic | No structural alerts for carcinogenicity.[3] |

| Reproductive Toxicity | No evidence of reproductive toxicity | No adverse effects on reproduction are seen in the long-chain alcohol category.[3][5] |

Hazard Identification and GHS Classification

Based on the available data for analogous very long-chain alcohols like 1-Triacontanol, this compound is not expected to be classified as a hazardous substance according to the Globally Harmonized System (GHS).

-

Physical Hazards: Not classified. As a fine powder, it may form explosive dust-air mixtures if dispersed in sufficient concentration with an ignition source.

-

Health Hazards: Not classified.

-

Environmental Hazards: Not classified. Very long-chain alcohols have low water solubility and are expected to partition to sediment. While biodegradation rates decrease with very long chains, they are not expected to be persistent or bioaccumulative to a significant degree.[1]

Experimental Protocols

As no specific safety studies for this compound are publicly available, this section provides a generalized experimental workflow for the preliminary safety assessment of a novel, low-volatility solid substance, which would be applicable to this compound.

General Workflow for Preliminary Toxicological Assessment

This workflow outlines a tiered approach, starting with basic irritation studies before proceeding to systemic toxicity.

Methodology: Acute Oral Toxicity - Limit Test (Based on OECD 420)

-

Objective: To determine if a single oral dose of this compound at a limit concentration (e.g., 2000 or 5000 mg/kg) causes mortality or evident signs of toxicity.

-

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water ad libitum.

-

Dose Formulation: this compound is ground to a fine powder and suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration allowing for administration in a volume not exceeding 10 mL/kg body weight. The suspension is continuously stirred during dosing to ensure homogeneity.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single animal is dosed by oral gavage.

-

If the animal survives without evident toxicity, four additional animals are dosed sequentially.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

-

-

Endpoint: The primary endpoint is mortality. If no mortality occurs at the limit dose, the LD50 is determined to be greater than that dose. A full necropsy of all animals is performed at the end of the observation period.

Safe Handling and Personal Protective Equipment (PPE)

Even with a low hazard profile, prudent laboratory practices are essential to minimize exposure.

Engineering Controls

-

Handle in a well-ventilated area.

-

If significant dust is generated (e.g., during weighing or transfer), use a chemical fume hood or a ventilated balance enclosure.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

-

Skin Protection: Wear a standard laboratory coat.

-

Hand Protection: Wear nitrile or latex gloves to prevent skin contact. Change gloves if they become contaminated.

-

Respiratory Protection: Not normally required for small quantities. If handling large quantities that generate significant dust, a NIOSH-approved N95 particulate respirator should be worn.

References

review of 1-Tetracontanol literature

An In-depth Technical Guide to the Core Literature on 1-Tetracontanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a 40-carbon saturated fatty alcohol and a constituent of policosanol, a natural mixture of long-chain alcohols. While research on policosanol suggests potential health benefits, particularly in the realm of cardiovascular health, literature focusing specifically on the isolated biological activities and mechanisms of this compound is limited. This guide synthesizes the available information, contextualizing the properties of this compound within the broader research on policosanol, and identifies key areas for future investigation. The primary focus of the existing literature is on the cholesterol-lowering effects of policosanol, with proposed mechanisms including the inhibition of cholesterol synthesis and increased excretion of bile acids.

Introduction

This compound is a long-chain aliphatic alcohol with the chemical formula C40H82O. It is found in various natural sources, most notably as a component of policosanol, which is extracted from sugarcane wax, rice bran, and beeswax. Policosanol has garnered attention for its potential to modulate cholesterol levels and is marketed as a dietary supplement. However, the specific contribution of each of its constituent alcohols, including this compound, to the overall biological effect is not yet fully understood. This technical guide aims to provide a comprehensive review of the scientific literature pertaining to this compound, with a focus on its biological effects, mechanisms of action, and relevant experimental data.

Biological Activities and Potential Therapeutic Applications

The biological activities of this compound are primarily inferred from studies on policosanol. The main area of investigation has been its potential role in cardiovascular health.

Cholesterol and Lipid Regulation

The most studied application of policosanol is its effect on lipid profiles. A study on Golden Syrian hamsters fed a diet supplemented with policosanol demonstrated a significant reduction in serum total cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[1] While this effect is attributed to the mixture, it is plausible that this compound contributes to this activity.

Antioxidant Properties

The potential antioxidant activity of policosanol has been a subject of investigation. However, a study that tested individual components of policosanol, including 1-tetracosanol, 1-hexacosanol, and 1-octacosanol, found no apparent antioxidant activity in human low-density lipoprotein (LDL) and no free radical scavenging activity.[1] This suggests that direct antioxidant action may not be a primary mechanism for the individual long-chain alcohols found in policosanol.

Mechanism of Action

The precise molecular mechanisms through which this compound exerts its biological effects are not well-defined. The proposed mechanisms are largely based on studies of the policosanol mixture.

Cholesterol Homeostasis

The leading hypothesis for the cholesterol-lowering effect of policosanol involves a dual mechanism:

-

Modulation of Cholesterol Synthesis: It is proposed that policosanol may indirectly regulate 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

-

Enhancement of Bile Acid Excretion: Research in hamsters has shown that policosanol supplementation leads to a significant increase in the fecal excretion of acidic sterols (bile acids).[1] By promoting the elimination of bile acids, the liver is stimulated to convert more cholesterol into bile acids, thereby reducing the circulating cholesterol pool.

Quantitative Data

The following table summarizes the key quantitative findings from a relevant animal study on policosanol. It is important to note that this data reflects the effects of the entire policosanol mixture and not solely this compound.

| Parameter | Animal Model | Treatment (Policosanol in diet) | Duration | Key Findings | Reference |

| Serum Total Cholesterol | Golden Syrian Hamsters | 0.38, 0.75, and 1.50 g/kg | 6 weeks | 15-25% reduction | [1] |

| Serum HDL Cholesterol | Golden Syrian Hamsters | 0.38, 0.75, and 1.50 g/kg | 6 weeks | 7-16.8% increase | [1] |

| Fecal Acidic Sterol Excretion | Golden Syrian Hamsters | 0.38, 0.75, and 1.50 g/kg | 6 weeks | 25-73% increase | [1] |

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are scarce. The following provides a general outline of a protocol used in an animal study to evaluate the effects of policosanol on lipid metabolism.

Animal Model for Lipid Profile and Sterol Excretion Analysis [1]

-

Species: Golden Syrian Hamsters

-

Groups: Four groups of 12 hamsters each.

-

Diets:

-

Control group: Standard diet.

-

Treatment groups: Standard diet supplemented with 0.38 g/kg, 0.75 g/kg, or 1.50 g/kg of policosanol.

-

-

Duration: 6 weeks.

-

Sample Collection:

-

Blood samples for serum lipid analysis.

-

Fecal samples for neutral and acidic sterol analysis.

-

-

Analysis:

-

Serum total cholesterol and HDL cholesterol levels were quantified.

-

Fecal neutral and acidic sterols were extracted and measured to determine excretion rates.

-

Signaling Pathways and Molecular Interactions

Currently, there is a lack of specific research identifying the signaling pathways directly modulated by this compound. The primary proposed mechanism of action for policosanol on cholesterol metabolism centers on the regulation of a key enzyme (HMG-CoA reductase) and a physiological process (bile acid excretion).

Caption: Proposed mechanism of policosanol in cholesterol regulation.

Future Research Directions

The existing literature provides a foundation for understanding the potential of this compound, primarily within the context of policosanol. To advance the field, future research should focus on:

-

Isolation and Characterization: Studies utilizing pure, isolated this compound are necessary to delineate its specific biological effects.

-

In Vitro Assays: Investigating the direct effects of this compound on key enzymes and receptors involved in lipid metabolism and other relevant pathways.

-

Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships.

-

Mechanism of Action Elucidation: Utilizing modern molecular biology techniques to identify the specific signaling pathways and molecular targets of this compound.

Conclusion

This compound is a key component of policosanol, a natural product with potential cholesterol-lowering properties. While direct evidence for the biological activities of isolated this compound is limited, research on policosanol suggests a role in the regulation of cholesterol homeostasis, possibly through effects on cholesterol synthesis and bile acid excretion. This guide summarizes the current state of knowledge and underscores the need for more targeted research to fully elucidate the therapeutic potential of this compound for the scientific and drug development communities.

References

Introduction: Long-chain and very-long-chain fatty alcohols (VLCFAs), such as 1-tetracontanol (C40), are a diverse group of aliphatic lipids with increasing significance in biomedical research and pharmaceutical development. These molecules, characterized by a hydrocarbon tail of 20 carbons or more, are integral components of various biological systems and exhibit a range of physiological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological functions, and analytical methodologies related to this compound and its analogs, with a focus on their potential applications in drug development.

Chemical and Physical Properties

Long-chain fatty alcohols are waxy solids at room temperature, with their melting and boiling points increasing with chain length. Their solubility in water is negligible, while they are soluble in organic solvents. The physical properties of several long-chain fatty alcohols are summarized in Table 1. Specific experimental data for this compound is limited, with most available information being computational predictions[1].

| Property | 1-Tetradecanol (C14) | 1-Octadecanol (C18) | 1-Docosanol (C22) | 1-Tetracosanol (C24) | 1-Octacosanol (C28) | 1-Triacontanol (C30) | This compound (C40) |

| Molecular Formula | C14H30O[2][3][4] | C18H38O | C22H46O | C24H50O | C28H58O | C30H62O | C40H82O[1] |

| Molecular Weight ( g/mol ) | 214.39[2][3][4][5][6] | 270.50 | 326.63 | 354.68 | 410.79 | 438.84 | 579.10 (Computed)[1] |

| Melting Point (°C) | 38[2][3][4] | 59 | 71 | 77 | 83 | 87 | 98 (Predicted) |

| Boiling Point (°C) | >260[2][3][4] | 210 (at 15 mmHg) | - | - | - | - | - |

| Density (g/cm³) | 0.824[2][3][4] | 0.812 (at 60°C) | - | - | - | - | - |

Synthesis of Long-Chain Fatty Alcohols

The synthesis of long-chain fatty alcohols can be achieved through various chemical and biological methods.

Chemical Synthesis: A common laboratory and industrial method for the synthesis of long-chain fatty alcohols is the reduction of the corresponding fatty acids or their esters.[4][6]

-

Reduction of Fatty Acid Esters: This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. A general procedure involves the hydrogenation of fatty acid methyl esters.[6] A detailed protocol for the synthesis of 1-tetradecanol involves the hydrogenation of methyl myristate in the presence of a ruthenium complex catalyst.[6]

Biosynthesis: In biological systems, fatty alcohols are synthesized from fatty acyl-CoAs through the action of fatty acyl-CoA reductases (FARs). This process is a key part of the "fatty alcohol cycle."

Biological Functions and Therapeutic Potential

Long-chain fatty alcohols exhibit a range of biological activities with potential therapeutic applications.

Cholesterol-Lowering Effects of Policosanols

Policosanol is a mixture of long-chain fatty alcohols, primarily containing 1-octacosanol (C28), extracted from sources like sugar cane wax.[7] Numerous clinical studies have investigated the cholesterol-lowering effects of policosanol.

Efficacy Data from Clinical Trials:

| Dosage | Duration | LDL-C Reduction | HDL-C Increase | Total Cholesterol Reduction | Reference |

| 5-10 mg/day | 6 weeks | 16.9% - 24.4% | 14.6% - 29.1% | 12.8% - 16.2% | [8] |

| 10-20 mg/day | - | 21% - 29% | 8% - 15% | 17% - 21% | [7] |

| 20 mg/day | 24 weeks | 27.4% | 17.6% | 15.6% | [5] |

| 40 mg/day | 24 weeks | 28.1% | 17.0% | 17.3% | [5] |

| 10 mg/day | 6 months | 13.8% | 8.7% | 10.6% | [9] |

The proposed mechanism for this cholesterol-lowering effect is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, although direct inhibition is considered unlikely.[7][10]

Other Biological Activities

-

Antibacterial and Anti-inflammatory Effects: 1-Tetradecanol has demonstrated antibacterial and anti-inflammatory properties.[11]

-

Drug Delivery: Long-chain fatty alcohols are utilized as excipients in various drug delivery systems, including floating drug delivery systems and lipid-based formulations for poorly soluble drugs.[12][13][14][15]

Signaling Pathways

While the direct role of very-long-chain fatty alcohols as primary signaling molecules is an area of ongoing research, their influence on lipid metabolism suggests interactions with key signaling pathways.

Fatty Alcohol Metabolism